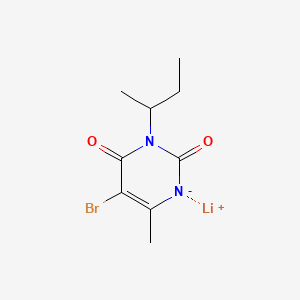

Bromacil, lithium salt

Description

Bromacil Lithium Salt can cause developmental toxicity according to The Environmental Protection Agency (EPA). It can cause male reproductive toxicity according to an independent committee of scientific and health experts.

Structure

3D Structure of Parent

Properties

CAS No. |

53404-19-6 |

|---|---|

Molecular Formula |

C9H12BrN2O2.Li C9H12BrLiN2O2 |

Molecular Weight |

267.1 g/mol |

IUPAC Name |

lithium;5-bromo-3-butan-2-yl-6-methylpyrimidin-1-ide-2,4-dione |

InChI |

InChI=1S/C9H13BrN2O2.Li/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;/h5H,4H2,1-3H3,(H,11,13,14);/q;+1/p-1 |

InChI Key |

VIMSQXDDXJYTLW-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br |

physical_description |

Bromacil lithium salt is a crystalline solid. Used as an herbicide to replace 2,4,5,-T in certain applications. |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Bromacil, Lithium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Bromacil (B1667870), lithium salt (CAS Number: 53404-19-6). Due to its nature as a salt that readily dissociates in aqueous environments, this document also includes relevant data for the parent compound, Bromacil (CAS Number: 314-40-9), to provide a more complete understanding of its behavior.[1][2]

Chemical Identity and Structure

Bromacil, lithium salt, is the lithium salt of Bromacil, a substituted uracil (B121893) herbicide.[3] It is a crystalline solid used in various herbicide formulations.[4][5][6]

| Identifier | Value | Source |

| Chemical Name | 5-bromo-3-sec-butyl-6-methylpyrimidine-2,4(1H,3H)-dione, lithium salt | [4] |

| CAS Number | 53404-19-6 | [4] |

| Molecular Formula | C₉H₁₂BrLiN₂O₂ | [4] |

| Molecular Weight | 267.1 g/mol | [4] |

| Canonical SMILES | [Li+].CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br | [4] |

| InChIKey | VIMSQXDDXJYTLW-UHFFFAOYSA-M | [7] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound, and its parent compound, Bromacil. It is important to note that in aqueous solutions, the properties of the dissociated Bromacil anion will be predominant.[1][2]

Properties of this compound

| Property | Value | Remarks | Source |

| Physical State | Crystalline solid | Light tan solid at room temperature. | [2][5][6] |

| Boiling Point | 325°C at 760 mmHg | Data from a safety data sheet; may require verification. | [5] |

| Melting Point | No data available | [5] | |

| Solubility | Soluble in water | Dissociates into bromacil and lithium ions in aqueous solutions. |

Properties of Bromacil (Parent Compound)

| Property | Value | Remarks | Source |

| Molecular Weight | 261.12 g/mol | [8] | |

| Melting Point | 158-159 °C (316-318 °F) | [8] | |

| Boiling Point | Sublimes | [8] | |

| Water Solubility | 815 mg/L at 25°C | [1] | |

| pKa | 9.30 | Indicates partial existence in anion form in the environment. | [8] |

| LogP (Octanol-Water Partition Coefficient) | 2.11 | [8] | |

| Vapor Pressure | 3.1 x 10⁻⁷ Torr at 25°C | [1] | |

| Henry's Law Constant | 1.3 x 10⁻¹⁰ atm-m³/mol | Volatilization from moist soil or water is not expected to be significant. | [8] |

| Soil Adsorption Coefficient (Koc) | 41.1 | Represents the mean Koc of seven soils. | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid can be determined using a melting point apparatus. A small amount of the finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Boiling Point

For substances that do not decompose at high temperatures, the boiling point can be determined by distillation. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For substances that sublime, like Bromacil, this property is not applicable.

Determination of Water Solubility

The shake-flask method is a common technique for determining water solubility. A known amount of the substance is added to a known volume of water in a flask. The flask is then agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then measured, typically by a chromatographic method like HPLC.

Determination of pKa

The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is often determined using the shake-flask method.[9] A solution of the compound is prepared in a mixture of octanol (B41247) and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Mode of Action and Visualization

Bromacil is a herbicide that acts by inhibiting photosynthesis in plants.[3] Specifically, it blocks the electron transport chain in Photosystem II (PSII).

Experimental Workflow for Assessing Photosystem II Inhibition

The following diagram illustrates a generalized workflow for an experiment designed to assess the inhibitory effect of Bromacil on Photosystem II.

Signaling Pathway of Bromacil's Herbicidal Action

The diagram below illustrates the simplified pathway of how Bromacil inhibits photosynthesis at the molecular level.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Bromacil - Wikipedia [en.wikipedia.org]

- 4. Bromacil-lithium | C9H12BrLiN2O2 | CID 18772494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. BROMACIL LITHIUM SALT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Estimation of the octanol-water distribution coefficient of basic compounds by a cationic microemulsion electrokinetic chromatography system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Bromacil, Lithium Salt in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of bromacil (B1667870), with a specific focus on its lithium salt formulation, in plants. The information presented herein is intended to support research, scientific discovery, and the development of new herbicidal compounds.

Executive Summary

Bromacil is a potent, broad-spectrum herbicide belonging to the substituted uracil (B121893) chemical class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). The lithium salt of bromacil readily dissociates in aqueous environments to the active bromacil acid, and thus its mechanism of action is considered equivalent. By blocking the electron transport chain, bromacil induces the formation of highly reactive oxygen species (ROS), leading to rapid cellular damage and ultimately, plant death. This guide details the core molecular interactions, downstream signaling events, quantitative efficacy data, and experimental protocols for studying the effects of bromacil.

Physicochemical Properties of Bromacil and its Lithium Salt

A thorough understanding of the physicochemical properties of an active ingredient is crucial for formulation development and for predicting its environmental fate.

| Property | Bromacil | Bromacil, Lithium Salt | Source(s) |

| Molecular Formula | C₉H₁₃BrN₂O₂ | C₉H₁₂BrLiN₂O₂ | [1] |

| Molar Mass | 261.12 g/mol | 267.06 g/mol | [2] |

| Water Solubility | 815 mg/L at 25°C | 700 g/L (or 7.00E+02 mg/L) | [3][4][5] |

| Octanol-Water Partition Coefficient (log Kow) | 2.11 | Not available | [2] |

| Vapor Pressure | 3.10E-07 mmHg at 25°C | Not available | [5] |

| pKa | 9.1 | Not applicable (salt) | [4] |

Core Mechanism of Action: Inhibition of Photosystem II

The primary herbicidal activity of bromacil stems from its potent and specific inhibition of photosynthesis.[6] This action is localized to Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.

Molecular Target and Binding

Bromacil acts as a reversible inhibitor of the electron transport chain in PSII. It competitively binds to the Q_B binding niche on the D1 protein, a core subunit of the PSII reaction center.[7] This binding site is normally occupied by plastoquinone, the native electron acceptor. By occupying this site, bromacil physically blocks the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B.[7] This blockage effectively halts the linear electron flow, a critical process for the generation of ATP and NADPH required for carbon fixation.

Caption: Inhibition of Photosystem II by Bromacil.

Enantioselectivity

Bromacil possesses a chiral center, and studies have shown that the S-enantiomer exhibits greater herbicidal activity than the R-enantiomer. This enantioselectivity is attributed to a more favorable binding interaction of the S-enantiomer within the Q_B binding pocket of the D1 protein.

Downstream Signaling and Cellular Effects: The Role of Oxidative Stress

The blockage of the photosynthetic electron transport chain by bromacil has immediate and severe downstream consequences, primarily mediated by the generation of reactive oxygen species (ROS).

Formation of Reactive Oxygen Species

With the normal electron flow from Q_A to Q_B inhibited, the high-energy electrons on Q_A⁻ can recombine with the P680⁺ reaction center. This charge recombination can lead to the formation of a triplet state of chlorophyll (B73375) (³Chl*). The triplet chlorophyll can then react with ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂).

Caption: Generation of Singlet Oxygen due to PSII Inhibition.

Oxidative Damage and Cell Death

Singlet oxygen is a highly destructive ROS that initiates a cascade of oxidative damage within the chloroplast and the broader cell. Key targets include:

-

Lipid Peroxidation: ¹O₂ attacks polyunsaturated fatty acids in the thylakoid and other cellular membranes, leading to a chain reaction of lipid peroxidation. This disrupts membrane integrity, causing leakage of cellular contents.

-

Protein Damage: Amino acid residues in proteins, particularly in the D1 protein of PSII itself, are susceptible to oxidation by ROS. This leads to protein denaturation and loss of function.

-

Pigment Bleaching: Chlorophyll and carotenoid pigments are degraded by ROS, resulting in the characteristic chlorosis (yellowing) and bleaching of leaf tissues.

The culmination of this widespread cellular damage is the loss of photosynthetic capacity, cellular leakage, and ultimately, cell death, leading to the macroscopic symptoms of herbicidal action.

Quantitative Data on Bromacil Efficacy

The efficacy of a herbicide is quantified through dose-response studies, with key metrics being the ED₅₀ (median effective dose) and IC₅₀ (half maximal inhibitory concentration).

| Parameter | Species | Value | Source |

| ED₅₀ (Visually Assessed Damage) | Asparagus officinalis | 2.7 ppm | [8] |

| ED₅₀ (Shoot Growth Inhibition) | Asparagus officinalis | 25 ppm | [8] |

| ED₅₀ (Shoot Death) | Asparagus officinalis | 4.6 ppm | [8] |

| ED₅₀ (Root Fresh Weight) | Asparagus officinalis | 2.1 ppm | [8] |

| ED₅₀ (Fluorescence Yield Decline) | Asparagus officinalis | 2.3 ppm | [8] |

| IC₅₀ (PSII Inhibition - Comparative) | Various | Similar to other uracils (e.g., Lenacil: 0.08 µM) | [6] |

Experimental Protocols for a Core Understanding

The following protocols provide methodologies for assessing the primary mechanism of action of bromacil.

Chlorophyll a Fluorescence Measurement for PSII Inhibition

This non-invasive technique is a rapid and sensitive method to assess the impact of bromacil on PSII photochemistry.

Principle: By measuring the fluorescence emitted from chlorophyll a, it is possible to determine the efficiency of PSII. Inhibition of electron transport by bromacil leads to a characteristic increase in chlorophyll fluorescence.

Detailed Methodology:

-

Plant Material and Treatment: Grow the plant species of interest under controlled conditions. Apply bromacil (or its lithium salt dissolved in the nutrient solution for root uptake, or as a foliar spray) at a range of concentrations. Include an untreated control.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes. This ensures that all PSII reaction centers are "open" (Q_A is oxidized).

-

Instrumentation: Use a pulse-amplitude-modulated (PAM) fluorometer.

-

Measurement of F₀ and Fₘ:

-

Measure the minimal fluorescence (F₀) by applying a weak, non-actinic measuring light.

-

Measure the maximal fluorescence (Fₘ) by applying a short (e.g., 0.8 seconds) saturating pulse of high-intensity light. This transiently closes all PSII reaction centers.

-

-

Calculation of Maximum Quantum Yield of PSII (Fᵥ/Fₘ): Calculate the maximum quantum efficiency of PSII using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A decrease in Fᵥ/Fₘ indicates PSII photoinhibition.

-

OJIP Transient Analysis: For a more detailed analysis, record the fast chlorophyll fluorescence induction curve (OJIP transient) upon exposure to a saturating light pulse. The shape of this curve, particularly the rise in fluorescence at the J and I steps, is highly sensitive to the blockage of electron transport at the Q_B site.

-

Data Analysis: Plot the Fᵥ/Fₘ values or specific OJIP parameters against the logarithm of the bromacil concentration to determine the IC₅₀ or ED₅₀.

Caption: Experimental Workflow for Chlorophyll Fluorescence Assay.

DCPIP Photoreduction Assay for PSII Activity

This spectrophotometric assay provides a quantitative measure of PSII electron transport activity in isolated chloroplasts.

Principle: 2,6-dichlorophenolindophenol (DCPIP) is an artificial electron acceptor that changes from blue (oxidized) to colorless (reduced) upon accepting electrons from the photosynthetic electron transport chain. By measuring the rate of DCPIP photoreduction, the rate of PSII activity can be determined.

Detailed Methodology:

-

Chloroplast Isolation: Isolate intact chloroplasts from the leaves of the plant species of interest using standard cell fractionation techniques (e.g., differential centrifugation).

-

Reaction Mixture: Prepare a reaction buffer containing isolated chloroplasts, a buffer (e.g., HEPES or phosphate (B84403) buffer), and water.

-

Treatment: Add varying concentrations of bromacil to the reaction mixtures. Include a control without bromacil and a blank with no chloroplasts.

-

DCPIP Addition and Measurement:

-

Add a known concentration of DCPIP to the reaction mixtures.

-

Immediately measure the initial absorbance at 600 nm using a spectrophotometer.

-

Expose the samples to a light source to initiate photosynthesis.

-

Measure the decrease in absorbance at 600 nm at regular time intervals.

-

-

Calculation of Photoreduction Rate: Calculate the rate of DCPIP photoreduction from the change in absorbance over time, using the molar extinction coefficient of DCPIP.

-

Data Analysis: Plot the percentage of inhibition of the DCPIP photoreduction rate against the bromacil concentration to determine the IC₅₀ value.

Conclusion

Bromacil, including its lithium salt formulation, exerts its potent herbicidal effects through a well-defined mechanism: the inhibition of Photosystem II. By blocking the electron transport chain, it triggers a cascade of oxidative stress that leads to widespread cellular damage and plant death. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate this mechanism, evaluate new herbicidal compounds, and develop a deeper understanding of herbicide-plant interactions.

References

- 1. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromacil (CAS 314-40-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Bromacil (Ref: DPX N0976) [sitem.herts.ac.uk]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Herbicide Properties Tool [npic.orst.edu]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Bromacil, Lithium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of Bromacil and its lithium salt. The information is curated for professionals in research and development, offering detailed experimental protocols, structured data presentation, and visualizations of the synthetic workflow.

Chemical Structure and Identification

Bromacil is a substituted uracil (B121893) herbicide. Its lithium salt is formed by the deprotonation of the uracil ring, resulting in an ionic compound with increased solubility in aqueous solutions.

Table 1: Chemical Identification of Bromacil and Bromacil, Lithium Salt

| Identifier | Bromacil | This compound |

| IUPAC Name | 5-bromo-3-sec-butyl-6-methylpyrimidine-2,4(1H,3H)-dione | lithium 5-bromo-3-sec-butyl-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-ide |

| CAS Number | 314-40-9 | 53404-19-6 |

| Molecular Formula | C₉H₁₃BrN₂O₂ | C₉H₁₂BrLiN₂O₂ |

| Molecular Weight | 261.12 g/mol | 267.07 g/mol |

| SMILES | CCC(C)N1C(=O)C(=C(N=C1=O)C)Br | [Li+].CCC(C)N1C(=O)C(=C([N-]C1=O)C)Br |

| InChI Key | CTSLUCNDVMMDHG-UHFFFAOYSA-N | VIMSQXDDXJYTLW-UHFFFAOYSA-M |

Synthesis of Bromacil and its Lithium Salt

The synthesis of this compound is a two-step process involving the initial synthesis of Bromacil followed by its conversion to the corresponding lithium salt.

Synthesis of Bromacil

The synthesis of Bromacil typically begins with the reaction of sec-butylamine (B1681703) with phosgene (B1210022) to form sec-butyl isocyanate. This intermediate is then reacted with methyl 3-aminocrotonate, leading to the formation of 3-sec-butyl-6-methyluracil (B107482). The final step involves the bromination of the uracil ring at the 5-position.

Experimental Protocol: Synthesis of 5-bromo-3-sec-butyl-6-methyluracil (Bromacil)

This protocol is a representative example based on established chemical principles.

Materials:

-

3-sec-butyl-6-methyluracil

-

Glacial Acetic Acid

-

Bromine

-

Sodium Acetate (B1210297)

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-sec-butyl-6-methyluracil in glacial acetic acid.

-

Add sodium acetate to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-bromo-3-sec-butyl-6-methyluracil.

-

Dry the product under vacuum.

Synthesis of this compound

The lithium salt of Bromacil is prepared by the deprotonation of the N1-proton of the uracil ring using a suitable lithium base, such as lithium hydroxide (B78521). This acid-base reaction results in the formation of the lithium salt and water.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles.

Materials:

-

5-bromo-3-sec-butyl-6-methyluracil (Bromacil)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend Bromacil in a mixture of deionized water and ethanol.

-

In a separate beaker, prepare a solution of lithium hydroxide monohydrate in deionized water.

-

Slowly add the lithium hydroxide solution to the Bromacil suspension with stirring at room temperature.

-

Continue stirring the mixture at room temperature for 1-2 hours. The suspension should gradually become a clear solution as the lithium salt is formed.

-

Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude salt can be further purified by recrystallization from an appropriate solvent system if necessary.

-

Dry the final product under vacuum to yield this compound as a solid.

Quantitative Data

The following tables summarize the available physical and chemical properties of Bromacil and its lithium salt.

Table 2: Physicochemical Properties of Bromacil

| Property | Value |

| Melting Point | 158-159 °C |

| Solubility in Water | 815 mg/L at 25 °C |

| Appearance | Colorless to white crystalline solid |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Crystalline solid |

| Solubility in Water | Higher than Bromacil |

| Melting Point | Data not available |

| Specific Gravity | Data not available |

Note: Detailed experimental quantitative data for the synthesis and characterization of this compound, such as reaction yield, melting point, and specific spectroscopic data, are not extensively reported in publicly available literature.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for Bromacil and its lithium salt.

Mechanism of Action

The primary herbicidal activity of Bromacil is due to its ability to inhibit photosynthesis. Specifically, it targets Photosystem II (PSII) in plants, thereby disrupting the electron transport chain and leading to plant death. While this mechanism is well-established in the context of its use as a herbicide, there is limited information available in the public domain regarding its interaction with specific signaling pathways relevant to drug development in mammalian systems.

An In-depth Technical Guide to the Research Applications of Pipobroman (CAS Number: 53404-19-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the research applications of the compound associated with CAS number 53404-19-6, identified for the purpose of this document as Pipobroman. While the CAS number is also linked to the herbicide Bromacil Lithium Salt, the context of drug development and scientific research strongly indicates Pipobroman as the compound of interest for a scientific audience. Pipobroman is an antineoplastic agent belonging to the class of piperazine (B1678402) derivatives and is recognized for its activity as a DNA alkylating agent.[1]

Pipobroman has been clinically investigated and utilized primarily for the treatment of myeloproliferative neoplasms, specifically polycythemia vera (PV) and essential thrombocythemia (ET).[2][3] Its mechanism of action, centered on the alkylation of DNA, leads to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells. This guide will delve into the mechanism of action, summarize key quantitative data from clinical research, and provide detailed experimental protocols relevant to the study of Pipobroman and its effects on cancer cells.

Mechanism of Action: DNA Alkylation and Cellular Consequences

The primary mechanism of action of Pipobroman is its function as a DNA alkylating agent.[1] Although the precise molecular interactions are not exhaustively detailed in the literature, its structural features are consistent with other bifunctional alkylating agents. These agents form covalent bonds with nucleophilic groups in cellular macromolecules, with DNA being the principal target.

The process of DNA alkylation by agents like Pipobroman typically involves the transfer of an alkyl group to the DNA molecule, most commonly at the N7 position of guanine. This initial monofunctional alkylation can be followed by a second alkylation event, leading to the formation of interstrand or intrastrand cross-links. These cross-links are highly cytotoxic lesions as they physically block the separation of DNA strands, which is a prerequisite for both DNA replication and transcription.

The cellular response to Pipobroman-induced DNA damage involves the activation of complex signaling pathways that sense DNA lesions and orchestrate cellular outcomes, including cell cycle arrest and apoptosis.

References

In-depth Technical Guide on the Solubility of Bromacil and its Lithium Salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the herbicide bromacil (B1667870) and its lithium salt. A thorough review of available literature reveals a significant lack of quantitative solubility data for bromacil lithium salt in organic solvents. This is primarily attributed to its principal application in aqueous formulations, where the salt is formed in situ to enhance water solubility. Consequently, this document focuses on providing detailed solubility data for the parent compound, bromacil, in various organic solvents. Furthermore, it outlines the common method for the in situ formation of bromacil lithium salt and presents a general experimental protocol for determining the solubility of herbicides in organic solvents, based on established international guidelines.

Introduction

Bromacil, with the chemical name 5-bromo-3-sec-butyl-6-methyluracil, is a broad-spectrum herbicide used for the control of a wide range of annual and perennial weeds and brush.[1] For effective application, particularly in aqueous spray solutions, enhancing its water solubility is often necessary. This is commonly achieved by converting the weakly acidic bromacil into a salt, with the lithium salt being a notable example. While the lithium salt of bromacil significantly increases its solubility in water, its solubility characteristics in organic solvents are not well-documented.[2] This guide aims to collate the available solubility data for bromacil in organic solvents, explain the context of bromacil lithium salt's use, and provide standardized methodologies for solubility determination.

Solubility of Bromacil in Organic Solvents

Quantitative solubility data for bromacil in various organic solvents is crucial for a range of applications, including formulation development, analytical method development, and environmental fate studies. The following table summarizes the available data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| n-Hexane | 20 | 0.023 | [3] |

| Toluene | 20 | 3.0 | [3] |

| Acetonitrile | 20 | 4.65 | [3] |

| Acetone | 20 | 11.4 | [3] |

| Methylene Chloride | 20 | 12.0 | [3] |

| Ethanol | 20 | 13.4 | [4] |

| Xylene | Not Specified | Very Soluble | [5] |

| Ethyl Alcohol | Not Specified | Very Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | [2][6] |

| Methanol | Not Specified | Slightly Soluble | [2][6] |

Bromacil Lithium Salt: In Situ Formation and Rationale for Limited Organic Solubility Data

There is a notable absence of published data on the solubility of isolated bromacil lithium salt in organic solvents. The primary reason for this is that bromacil lithium salt is typically produced for commercial use by dissolving bromacil in an aqueous solution of lithium hydroxide (B78521) (LiOH). This process converts the sparingly water-soluble bromacil into its more soluble lithium salt directly within the application medium. As the technical-grade lithium salt is not commonly isolated as a solid for commercial purposes, its solubility in organic solvents has not been a focus of study. The environmental fate of the lithium salt is considered identical to that of bromacil, as the salt dissociates in the environment, and the degree of ionization of bromacil is then governed by the pH of the surrounding medium.[2]

The logical workflow for the preparation and use of bromacil lithium salt in aqueous formulations can be visualized as follows:

Caption: Workflow for the in-situ formation of bromacil lithium salt.

Experimental Protocol for Determining Herbicide Solubility in Organic Solvents

While a specific, detailed experimental protocol for determining the solubility of bromacil lithium salt in organic solvents is not available due to the reasons outlined above, a general methodology for determining the solubility of a pesticide like bromacil in organic solvents can be described. This protocol is based on the principles outlined in internationally recognized guidelines, such as the CIPAC (Collaborative International Pesticides Analytical Council) Method MT 181.[7]

Principle

A known mass of the test substance (e.g., bromacil) is treated with measured volumes of the organic solvent at a constant temperature until complete dissolution is observed. A preliminary test is conducted to estimate the approximate solubility, which then informs the quantities used in the definitive test.

Apparatus

-

Analytical balance, accurate to ±0.1 mg

-

Thermostatically controlled water bath or incubator

-

Stoppered glass test tubes or flasks

-

Calibrated pipettes or burettes

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

Reagents

-

Test substance (e.g., bromacil), of known purity

-

High-purity organic solvents

Procedure

4.4.1. Preliminary Test

-

Weigh approximately 0.1 g of the test substance into a test tube.

-

Add the chosen organic solvent in small, measured increments (e.g., 0.5 mL).

-

After each addition, stopper the test tube and shake vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Allow the tube to stand and observe for any undissolved solid.

-

Continue adding solvent incrementally until the substance is completely dissolved.

-

Record the total volume of solvent added to estimate the solubility range.

4.4.2. Definitive Test

-

Based on the preliminary test, weigh an appropriate amount of the test substance into a stoppered flask. The amount should be chosen to require a reasonable volume of solvent for dissolution.

-

Place the flask in a thermostatically controlled environment (e.g., a water bath at 20 ± 1 °C).

-

Add the organic solvent in small, accurately measured volumes.

-

After each addition, stopper the flask and agitate it (e.g., with a magnetic stirrer or by shaking) until equilibrium is reached. The time required to reach equilibrium should be determined, but a period of several hours with intermittent shaking is often sufficient.

-

Visually inspect the solution for any remaining undissolved particles. The absence of visible particles against a dark background indicates complete dissolution.

-

Record the total volume of solvent required to completely dissolve the known mass of the test substance.

-

Perform the determination in duplicate for each solvent.

Calculation and Expression of Results

The solubility is calculated as the mass of the solute per volume or mass of the solvent. It is typically expressed in g/100 mL or g/L.

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent (mL)) x 100

The following diagram illustrates the general workflow for this experimental protocol.

Caption: General workflow for determining herbicide solubility.

Conclusion

This technical guide has synthesized the available information on the solubility of bromacil and its lithium salt in organic solvents. The key finding is the general lack of data for the lithium salt, which is rationalized by its in situ formation in aqueous herbicide formulations. The provided table of bromacil solubility in various organic solvents serves as a valuable resource for researchers and professionals in the field. Furthermore, the detailed general experimental protocol for solubility determination offers a practical framework for laboratories to conduct such measurements in a standardized manner. Future research could focus on the solubility of isolated bromacil lithium salt in specific organic solvent systems if a need for such data in non-aqueous applications arises.

References

- 1. pic.int [pic.int]

- 2. Bromacil CAS#: 314-40-9 [m.chemicalbook.com]

- 3. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromacil (Ref: DPX N0976) [sitem.herts.ac.uk]

- 5. EXTOXNET PIP - BROMACIL [extoxnet.orst.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. MT 181 - Solubility in organic solvents [cipac.org]

An In-depth Technical Guide to the Environmental Fate and Transport of Bromacil and its Lithium Salt

This technical guide provides a comprehensive overview of the environmental fate and transport of the herbicide bromacil (B1667870), with a specific focus on its lithium salt formulation. Designed for researchers, scientists, and environmental professionals, this document synthesizes key data on the physicochemical properties, degradation pathways, mobility, and persistence of bromacil in various environmental compartments. Detailed experimental protocols for its analysis and the study of its environmental behavior are also presented.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. Bromacil is a non-selective, broad-spectrum herbicide belonging to the uracil (B121893) class.[1][2] Its lithium salt is formulated as a liquid and rapidly dissociates to bromacil acid in water.[2][3] The key physicochemical properties of bromacil are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-3-sec-butyl-6-methyluracil | [4] |

| CAS Registry Number | 314-40-9 | [5] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [5] |

| Molecular Weight | 261.12 g/mol | [6] |

| Physical Description | Colorless to white crystalline solid | [5] |

| Melting Point | 158-159 °C (317 °F); sublimes | [5] |

| Water Solubility | 815 mg/L at 25°C | [2] |

| Vapor Pressure | 1.1 x 10⁻⁷ mmHg at 25°C | [6] |

| Octanol-Water Partition Coefficient (log Kow) | 2.11 | [5] |

| Dissociation Constant (pKa) | 9.1 | [2] |

| Henry's Law Constant | 1.17 x 10⁻⁸ atm-m³/mol | [6] |

Environmental Fate and Transport

Bromacil is characterized as a persistent and mobile herbicide.[2] Its fate in the environment is dictated by a combination of transport and degradation processes, with a notable potential to leach into groundwater.[7][8]

Degradation

The primary routes of bromacil dissipation are microbial degradation and photolysis.[2]

-

Aerobic Soil Metabolism: Bromacil degrades slowly in soil under aerobic conditions.[2] The reported half-life (t½) in soil is typically around 60 days but can range up to 8 months depending on soil type and environmental conditions.[7][8] In a neutral pH soil (pH 6.6), a half-life of 275 days has been reported, with carbon dioxide being the only major degradate identified.[2] This indicates that complete mineralization of the compound can occur. Five minor aerobic soil degradates have also been identified, though they were present at low percentages (0.6-3.4% of total residues).[2]

-

Anaerobic Microbial Degradation: Microbial degradation is also a significant dissipation pathway under anaerobic conditions.[2] A Pseudomonas sp. has been isolated that can utilize bromacil as a sole source of carbon and energy, releasing stoichiometric amounts of bromide in the process.[7]

-

Photolysis: Photodegradation can be a primary route of dissipation in water, particularly under alkaline conditions (pH 9).[2] The rate of photolysis in natural waters can vary significantly depending on the concentration of sensitizing agents and the intensity of sunlight.[4] A half-life of two months has been suggested for bromacil in clean river water with low sediment.[4]

Transport

Bromacil's high water solubility and low soil sorption contribute to its high mobility in the environment.

-

Soil Mobility and Leaching: Bromacil adsorbs only lightly to soil particles.[4] Its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is low, with reported values ranging from 32 to 41.1 g/mL.[2][5] This weak sorption, combined with its persistence, makes bromacil prone to leaching through the soil profile and contaminating groundwater.[5][9]

-

Runoff: Due to its application methods and mobility, bromacil can be transported from application sites to surface waters via runoff.

Bioconcentration

Bromacil shows a low potential for accumulation in living organisms. A bioconcentration factor (BCF) of 3.2 was determined in fathead minnows, indicating that it does not significantly accumulate in fish tissue.[4]

A summary of key environmental fate parameters is presented in Table 2.

| Parameter | Value | Conditions/Notes | Reference |

| Soil Half-Life (Aerobic) | 60 - 275 days | Varies with soil type and conditions. | [2][7][8] |

| Aquatic Half-Life (Photolysis) | ~2 months | In clean, low-sediment river water. | [4] |

| Soil Sorption Coefficient (Koc) | 32 - 41.1 g/mL | Indicates high to very high mobility. | [2][5][9] |

| Bioconcentration Factor (BCF) | 3.2 | In fathead minnow. | [4] |

Visualizing Environmental Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key aspects of bromacil's environmental fate and analytical workflow.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pic.int [pic.int]

- 5. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. esaa.org [esaa.org]

- 7. Degradation of bromacil by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wsdot.wa.gov [wsdot.wa.gov]

- 9. regulations.gov [regulations.gov]

Degradation Pathways of Bromacil Lithium Salt in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromacil (B1667870), a substituted uracil (B121893) herbicide, and its lithium salt formulation are widely utilized for the control of a broad spectrum of annual and perennial weeds and brush in both agricultural and non-agricultural settings.[1] The environmental fate of these compounds, particularly their degradation in soil, is a critical area of research to understand their persistence, potential for groundwater contamination, and overall ecological impact. This technical guide provides a comprehensive overview of the degradation pathways of bromacil lithium salt in soil, focusing on the core scientific principles and experimental methodologies relevant to researchers and professionals in environmental science and drug development. It is important to note that bromacil lithium salt rapidly dissociates in water to form bromacil acid.[2] Consequently, the degradation pathways for both forms are considered identical.

Data Presentation: Quantitative Degradation Data

The degradation of bromacil in soil is a complex process influenced by a variety of environmental factors. The persistence of bromacil is often quantified by its half-life (t½), the time required for 50% of the initial concentration to dissipate. The following tables summarize key quantitative data on bromacil's half-life and the formation of its degradation products under different soil conditions.

Table 1: Half-life of Bromacil in Soil Under Various Conditions

| Soil Type | Condition | Half-life (days) | Reference |

| Silty Clay Loam | Aerobic, 25°C, pH 6.6 | 275 | [2] |

| Not Specified | Average field conditions | 60 | [3] |

| Not Specified | Field conditions with higher application rates | Up to 180 | [3] |

| Loam soil (CA) | Terrestrial field dissipation | 124 | [2] |

| Silty clay loam soil (DE) | Terrestrial field dissipation | 155 | [2] |

| Soil | Photolysis, 25°C | 166 | [2] |

Table 2: Major and Minor Degradation Products of Bromacil in Soil

| Degradation Product | Chemical Name | Pathway | Relative Abundance | Reference |

| Carbon Dioxide (CO₂) | Carbon Dioxide | Microbial Mineralization | Major degradate | [2] |

| Metabolite A | 5-bromo-3-(1-hydroxy-1-methylpropyl)-6-methyluracil | Aerobic Soil Metabolism | Minor (0.6-3.4% of total residues) | [2] |

| Metabolite C | 5-bromo-3-sec-butyl-6-(hydroxymethyl)uracil | Aerobic Soil Metabolism | Minor (0.6-3.4% of total residues) | [2] |

| Metabolite D | 5-bromo-6-methyluracil | Aerobic Soil Metabolism | Minor (0.6-3.4% of total residues) | [2] |

| Metabolite F | 3-sec-butyl-6-methyluracil | Anaerobic Aquatic Metabolism | Major (up to 80.7% of applied) | |

| Metabolite G | Not specified | Aerobic Soil Metabolism | Minor (0.6-3.4% of total residues) | [2] |

| 5-Hydroxy-3-sec-butyl-6-methyl uracil | 5-Hydroxy-3-sec-butyl-6-methyl uracil | Photocatalysis | Identified product | [4] |

| Diisopropyl urea | Diisopropyl urea | Photocatalysis | Identified product | [4] |

Degradation Pathways

The degradation of bromacil in soil proceeds through two primary pathways: microbial degradation and abiotic degradation, with photodegradation being a significant abiotic process.

Microbial Degradation

Microorganisms in the soil play a crucial role in the breakdown of bromacil. Certain bacteria, such as Pseudomonas sp., have been shown to utilize bromacil as a sole source of carbon and energy.[5][6] The initial steps in the microbial degradation pathway are believed to involve the removal of the bromine atom and the subsequent cleavage of the uracil ring.

The proposed microbial degradation pathway often starts with a dehalogenation step, followed by enzymatic reactions that open the heterocyclic ring structure, eventually leading to mineralization into carbon dioxide, water, and inorganic bromide.[5] One key intermediate in this pathway is 5-bromouracil, which is further metabolized.[5] The process is catalyzed by a series of enzymes, including reductases and hydrolases.[6]

Abiotic Degradation: Photodegradation

Photodegradation, or the breakdown of molecules by light, is a significant abiotic pathway for bromacil degradation, particularly in the presence of photosensitizers like titanium dioxide (TiO₂).[4] This process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which attack the bromacil molecule.

The photocatalytic degradation of bromacil can lead to the formation of various intermediates through hydroxylation, dehalogenation, and cleavage of the uracil ring.[4] Identified products of TiO₂-mediated photocatalysis include 5-hydroxy-3-sec-butyl-6-methyl uracil and diisopropyl urea.[4]

Experimental Protocols

Accurate determination of bromacil and its degradation products in soil is essential for fate and transport studies. The following are detailed methodologies for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Determination of Bromacil and Metabolites by GC-MS

This protocol is adapted from a standard operating procedure for the analysis of bromacil and its metabolites in soil.

1. Sample Extraction: 1.1. Weigh 25 g of a representative soil sample into a blender jar. 1.2. Add 100 mL of a 10% aqueous methanol (B129727) solution and blend for 2 minutes at high speed. 1.3. Filter the extract through a Büchner funnel with Whatman No. 1 filter paper. 1.4. Transfer the filtrate to a 250 mL separatory funnel.

2. Liquid-Liquid Partitioning (Cleanup): 2.1. Add 50 mL of dichloromethane (B109758) to the separatory funnel and shake vigorously for 2 minutes. 2.2. Allow the layers to separate and drain the lower dichloromethane layer through anhydrous sodium sulfate (B86663) into a collection flask. 2.3. Repeat the partitioning step two more times with fresh 50 mL portions of dichloromethane. 2.4. Concentrate the combined extracts to approximately 1 mL using a rotary evaporator at 40°C.

3. Derivatization (for certain metabolites): 3.1. To the concentrated extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). 3.2. Cap the vial and heat at 70°C for 30 minutes. 3.3. Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Analysis: 4.1. Gas Chromatograph: Agilent 7890B or equivalent. 4.2. Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. 4.3. Injector: Splitless mode, 250°C. 4.4. Oven Program: Initial temperature of 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. 4.5. Carrier Gas: Helium at a constant flow of 1.2 mL/min. 4.6. Mass Spectrometer: Agilent 5977A or equivalent, operating in electron ionization (EI) mode at 70 eV. 4.7. Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Protocol 2: Determination of Bromacil and Metabolites by LC-MS/MS using QuEChERS

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by LC-MS/MS analysis.[7][8][9][10][11]

1. Sample Extraction (QuEChERS): 1.1. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. 1.2. Add 10 mL of acetonitrile (B52724). 1.3. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). 1.4. Immediately cap and shake vigorously for 1 minute. 1.5. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 2.1. Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18. 2.2. Vortex for 30 seconds. 2.3. Centrifuge at 10000 rpm for 5 minutes.

3. Sample Preparation for Analysis: 3.1. Take an aliquot of the cleaned-up extract and dilute with an appropriate mobile phase (e.g., 1:1 with water/acetonitrile) to a final volume of 1 mL in an autosampler vial.

4. LC-MS/MS Analysis: 4.1. Liquid Chromatograph: Shimadzu Nexera X2 or equivalent. 4.2. Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). 4.3. Mobile Phase A: Water with 0.1% formic acid. 4.4. Mobile Phase B: Acetonitrile with 0.1% formic acid. 4.5. Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions. 4.6. Flow Rate: 0.3 mL/min. 4.7. Column Temperature: 40°C. 4.8. Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent, with an electrospray ionization (ESI) source in positive mode. 4.9. Acquisition Mode: Multiple Reaction Monitoring (MRM) for parent and product ions of target analytes.

Conclusion

The degradation of bromacil lithium salt in soil is a multifaceted process involving both microbial and abiotic pathways. The persistence of bromacil is highly dependent on soil type, moisture, temperature, and microbial activity. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with bromacil use and for developing strategies for the remediation of contaminated sites. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify bromacil and its metabolites in soil, thereby contributing to a more comprehensive understanding of its environmental fate. Further research is warranted to fully elucidate the enzymatic mechanisms of microbial degradation and the complete reaction pathways of abiotic degradation under various environmental conditions.

References

- 1. esaa.org [esaa.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. isws.illinois.edu [isws.illinois.edu]

- 4. Photocatalysed degradation of a herbicide derivative, bromacil, in aqueous suspensions of titanium dioxide - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Degradation of bromacil by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. unitedchem.com [unitedchem.com]

- 9. gcms.cz [gcms.cz]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

Ecotoxicology of Bromacil, Lithium Salt on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the ecotoxicology of bromacil (B1667870), lithium salt, with a focus on its effects on non-target organisms. Bromacil, a broad-spectrum herbicide, and its lithium salt formulation are used for vegetation control in both agricultural and non-agricultural settings. In aquatic environments, bromacil lithium salt readily dissociates into the bromacil anion and a lithium cation.[1][2][3][4] Consequently, the ecotoxicological profile of bromacil is considered directly applicable to its lithium salt formulation for risk assessment purposes.[1][2][4] This guide synthesizes available quantitative toxicity data, details standardized experimental protocols for ecotoxicological testing, and provides visualizations of key biological pathways and experimental workflows.

Introduction to Bromacil and Bromacil, Lithium Salt

Bromacil is a substituted uracil (B121893) herbicide that functions by inhibiting photosynthesis in susceptible plant species.[4][5][6] It is effective against a wide range of annual and perennial weeds and is utilized in citrus and pineapple cultivation, as well as for industrial weed control.[7][8] The lithium salt of bromacil is a formulation designed to enhance its solubility and ease of application. Upon entering an aqueous environment, it dissociates, making the bromacil anion the primary active substance of ecotoxicological concern.[1][2][3]

Ecotoxicological Data

The following tables summarize the quantitative ecotoxicological data for bromacil on various non-target organisms. The data is primarily derived from studies on bromacil, which, as stated, is the relevant toxicant for the lithium salt formulation in environmental settings.

Aquatic Organisms

Bromacil is particularly toxic to aquatic plants and algae due to its mode of action targeting photosynthesis.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 0.0068 | - | [9] |

| Vallisneria americana (Tapegrass) | EC50 (Fresh weight gain) | 0.032 | 13 days | [10] |

| Vallisneria americana (Tapegrass) | NOAEC (Fresh weight gain) | 0.020 | 13 days | [10] |

| Vallisneria americana (Tapegrass) | LOAEC (Fresh weight gain) | 0.036 | 13 days | [10] |

| Various Algal Strains | EC50 | 0.05 - 10 | - | [8] |

Bromacil is generally considered to be of low toxicity to aquatic invertebrates.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Daphnia magna (Water Flea) | EC50 | 65 | 48 hours | [11] |

| Daphnia magna (Water Flea) | NOAEC | 8.2 | - | [1] |

| Artemia salina (Brine Shrimp) | LD50 | 71 | 24 hours | [7] |

The acute toxicity of bromacil to fish is generally low to moderate.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 28 - 75 | 48-96 hours | [7][8] |

| Pimephales promelas (Fathead Minnow) | LC50 | 182 | 96 hours | [7][8] |

| Pimephales promelas (Fathead Minnow) | NOAEC | 3.0 | - | [1] |

| Lepomis macrochirus (Bluegill Sunfish) | LC50 | 71 | 48 hours | [8] |

| Cyprinus carpio (Carp) | LC50 | 164 | 48 hours | [8] |

Terrestrial Organisms

Bromacil exhibits low toxicity to avian species.

| Species | Endpoint | Value (mg/kg) | Exposure Duration | Reference |

| Colinus virginianus (Bobwhite Quail) | LD50 | > 2,250 | - | [12] |

| Colinus virginianus (Bobwhite Quail) | LC50 | > 10,000 | 8 days | [8][12] |

| Anas platyrhynchos (Mallard Duck) | LC50 | > 10,000 | 8 days | [8][12] |

Experimental Protocols

The following sections detail the standardized methodologies for key ecotoxicological experiments, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata.

-

Principle: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.

-

Procedure:

-

Prepare a series of test solutions with at least five different concentrations of this compound, and a control without the test substance.

-

Inoculate each test flask with a known concentration of algal cells.

-

Incubate the flasks under constant illumination and temperature (e.g., 21-24°C) for 72 hours.

-

Measure the algal biomass (e.g., cell count, fluorescence, or optical density) at 24, 48, and 72 hours.

-

-

Endpoints:

-

EC50: The concentration of the test substance that causes a 50% reduction in algal growth (either growth rate or yield) compared to the control.

-

NOEC (No Observed Effect Concentration): The highest test concentration at which no statistically significant inhibition of growth is observed.

-

LOEC (Lowest Observed Effect Concentration): The lowest test concentration at which a statistically significant inhibition of growth is observed.

-

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

-

Test Organism: Daphnia magna or another suitable Daphnia species, less than 24 hours old.

-

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Procedure:

-

Prepare a series of test solutions with at least five concentrations of this compound, and a control in a suitable medium.

-

Introduce a set number of daphnids (e.g., 20) into each test vessel.

-

Maintain the test vessels at a constant temperature (e.g., 20°C) with a defined light-dark cycle for 48 hours.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Endpoints:

-

EC50: The concentration of the test substance that immobilizes 50% of the daphnids after 48 hours.

-

NOEC and LOEC for immobilisation.

-

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

-

Test Organism: A standard fish species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[11][13]

-

Principle: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment for 96 hours.[11][13]

-

Procedure:

-

Acclimatize the test fish to the laboratory conditions.

-

Prepare a series of test solutions with at least five concentrations of this compound, and a control.

-

Introduce a specified number of fish into each test tank.

-

Maintain the test system (static, semi-static, or flow-through) for 96 hours, monitoring water quality parameters (e.g., temperature, pH, dissolved oxygen).

-

Record the number of dead fish in each concentration at 24, 48, 72, and 96 hours.

-

-

Endpoints:

-

LC50 (Lethal Concentration 50%): The concentration of the test substance that is lethal to 50% of the test fish within 96 hours.[13]

-

NOEC and LOEC for mortality.

-

Visualizations

Signaling Pathway

Caption: Mode of action of bromacil, inhibiting electron transport in Photosystem II.

Experimental Workflows

Caption: Generalized workflow for aquatic ecotoxicity testing.

Logical Relationships

Caption: Logical framework for the environmental risk assessment of a herbicide.

Conclusion

The ecotoxicological effects of this compound on non-target organisms are primarily driven by the herbicidal activity of the bromacil anion. While highly effective in controlling unwanted vegetation, its potential impact on non-target aquatic plants and algae necessitates careful risk assessment and management. The toxicity to aquatic invertebrates and fish is comparatively low. The provided data and protocols serve as a foundational resource for researchers and professionals in evaluating the environmental safety of this herbicide. Further research focusing on the chronic and sublethal effects on a broader range of non-target species would contribute to a more comprehensive understanding of its environmental risk profile.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. wsdot.wa.gov [wsdot.wa.gov]

- 7. researchgate.net [researchgate.net]

- 8. pic.int [pic.int]

- 9. eplanning.blm.gov [eplanning.blm.gov]

- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 12. sciencebuddies.org [sciencebuddies.org]

- 13. biotecnologiebt.it [biotecnologiebt.it]

The Evolution of Weed Management: A Technical Guide to Uracil-Based Herbicides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and mechanisms of action of uracil-based herbicides. From their initial discovery as potent inhibitors of photosynthesis to the development of newer compounds with alternative modes of action, this document provides a comprehensive overview for researchers and professionals in the field. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

A Historical Perspective: From Photosynthesis Inhibition to Broader Mechanisms

The journey of uracil-based herbicides began in the early 1960s with the discovery of their potent herbicidal activity. These initial compounds, such as bromacil (B1667870) and terbacil, were found to be effective inhibitors of photosynthesis.[1] Their primary mode of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).

Over the decades, research and development efforts have led to the evolution of uracil (B121893) herbicides. While the foundational mechanism of PSII inhibition remains relevant, newer generations of these herbicides have been developed with different molecular targets. A significant advancement has been the introduction of uracil derivatives, such as saflufenacil (B1680489), which inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[2][3] This diversification of mechanisms has been crucial in managing the emergence of herbicide-resistant weeds.

Quantitative Data on Uracil-Based Herbicides

The efficacy, crop selectivity, and environmental fate of herbicides are critical parameters for their successful application in agriculture. The following tables summarize key quantitative data for representative uracil-based herbicides.

Table 1: Herbicidal Efficacy (IC50/GR50) of Uracil-Based Herbicides on Various Weed Species

| Herbicide | Chemical Class | Weed Species | IC50/GR50 Value | Reference(s) |

| Saflufenacil | Pyrimidinedione (PPO Inhibitor) | Black Nightshade (Solanum nigrum) | 0.4 nM (IC50) | [4][5] |

| Velvetleaf (Abutilon theophrasti) | 0.4 nM (IC50) | [4][5] | ||

| Tall Morningglory (Ipomoea purpurea) | 0.2 - 2.0 nM (IC50) | [3][5] | ||

| Bromacil | Uracil (PSII Inhibitor) | General broadleaf and grassy weeds | Broad-spectrum, specific GR50 values vary by species and conditions. | [1][6] |

| Terbacil | Uracil (PSII Inhibitor) | Annual grasses and broadleaf weeds | Effective at controlling a wide range of weeds. | [7] |

| Lenacil (B1674721) | Uracil (PSII Inhibitor) | Annual grasses and broadleaf weeds | Effective in sugar beet and other crops. | [8] |

Table 2: Crop Selectivity of Uracil-Based Herbicides

| Herbicide | Tolerant Crop(s) | Basis of Selectivity | Reference(s) |

| Saflufenacil | Corn (Zea mays) | Rapid metabolism in the crop. | [3] |

| Bromacil | Pineapple, Citrus | Primarily through directed application and differential metabolism. | [1] |

| Terbacil | Sugarcane, Apples, Peaches, Citrus | Differential metabolism and translocation between crop and weed.[3] | [7] |

| Lenacil | Sugar Beet, Fodder Beet, Spinach | Primarily through placement selectivity (pre-emergence) and differential metabolism. | [8][9] |

Table 3: Environmental Fate of Uracil-Based Herbicides (Soil Half-life - DT50)

| Herbicide | Soil Type | Conditions | DT50 (days) | Reference(s) |

| Bromacil | Neutral pH soil (pH 6.6) | Aerobic | 275 | [10] |

| Various | Field conditions | ~60 (up to 8 months) | [5] | |

| Terbacil | Sandy Loam | Aerobic | 653 | [11] |

| Loam | Aerobic | ~150 | [11] | |

| Silt Loam | Aerobic | 60 - 90 | [11] | |

| Lenacil | Various soils | Aerobic laboratory | 81 - 150 | [12][13] |

| Saflufenacil | Nada, Crowley, and Gilbert soils | Field capacity | 15.0 - 28.6 | [14] |

| Nada, Crowley, and Gilbert soils | Saturated | 36.9 - 79.7 | [14] |

Core Mechanisms of Action: Signaling Pathways

Uracil-based herbicides primarily exert their phytotoxic effects through two distinct signaling pathways: inhibition of Photosystem II and inhibition of Protoporphyrinogen Oxidase.

Inhibition of Photosystem II (PSII)

The classical uracil herbicides, like bromacil and terbacil, function by interrupting the photosynthetic electron transport chain. They bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the transfer of electrons to plastoquinone, leading to a halt in ATP and NADPH production. The accumulation of excited chlorophyll (B73375) molecules results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Inhibition of Protoporphyrinogen Oxidase (PPO)

Newer uracil herbicides, such as saflufenacil, target the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. In the presence of light and oxygen, this substrate is non-enzymatically oxidized to protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX generates highly reactive singlet oxygen, which rapidly destroys cell membranes through lipid peroxidation, leading to swift cell death.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the research and development of uracil-based herbicides.

Synthesis of Uracil-Based Herbicides

Protocol 4.1.1: General Laboratory-Scale Synthesis of Lenacil (PSII Inhibitor)

-

Materials: Cyclohexylurea (B1359919), ethyl 2-oxocyclopentane-1-carboxylate, phosphoric acid (or other suitable acid catalyst), toluene (B28343) (or another suitable solvent), sodium methoxide (B1231860) or sodium ethoxide solution, apparatus for reflux, cooling, filtration, and crystallization.

-

Procedure:

-

In a reaction vessel, combine cyclohexylurea and the acid catalyst.

-

Add a solution of ethyl 2-oxocyclopentane-1-carboxylate in the chosen solvent.

-

Heat the mixture under reflux. Monitor the reaction progress using thin-layer chromatography.

-

After the initial reaction, cool the mixture.

-

Add a solution of sodium methoxide or sodium ethoxide to facilitate intramolecular cyclization.

-

Continue to reflux the mixture until the reaction is complete.

-

Cool the reaction mixture and acidify to precipitate the crude lenacil.

-

Collect the solid product by filtration.

-

Purify the crude lenacil by recrystallization from a suitable solvent.[3]

-

Protocol 4.1.2: Synthesis of a Saflufenacil Intermediate (PPO Inhibitor)

-

Materials: Methyl 2-chloro-4-fluoro-5-aminobenzoate, ethyl trifluoroacetoacetate, toluene, sodium hydroxide, 1 mol/L dilute hydrochloric acid.

-

Procedure:

-

Dissolve 100g of methyl 2-chloro-4-fluoro-5-aminobenzoate and 108g of ethyl trifluoroacetoacetate in 500ml of toluene.

-

Add 9.8g of sodium hydroxide.

-

Heat the mixture to 100°C and react for 2 hours.

-

Cool the reaction to room temperature.

-

Wash the mixture with 1 mol/L dilute hydrochloric acid.

-

Perform liquid separation, followed by drying and concentration to obtain the intermediate product.

-

Herbicidal Activity Bioassays

Protocol 4.2.1: Greenhouse Bioassay for Herbicidal Efficacy

-

Objective: To determine the dose-response of target weed species to a uracil-based herbicide.

-

Materials: Pots or trays with standardized soil mix, seeds of target weed species, herbicide formulation, calibrated sprayer, greenhouse with controlled environmental conditions.

-

Procedure:

-

Planting: Sow a known number of weed seeds in each pot at a uniform depth.

-

Herbicide Application (Pre-emergence): Apply the herbicide at a range of concentrations to the soil surface immediately after sowing.

-

Herbicide Application (Post-emergence): Apply the herbicide to seedlings at a specific growth stage (e.g., 2-4 true leaves).

-

Growth Conditions: Maintain pots in a greenhouse with controlled temperature, light, and humidity. Water as needed.

-

Data Collection: After a set period (e.g., 14-21 days), assess herbicidal efficacy by measuring parameters such as:

-

Percent weed control (visual rating on a scale of 0-100).

-

Plant height.

-

Fresh and dry weight of shoots.

-

-

Data Analysis: Calculate the GR50 (the herbicide concentration required to cause a 50% reduction in plant growth) using dose-response curve analysis.[10]

-

Mechanism of Action Assays

Protocol 4.3.1: Hill Reaction Inhibition Assay (for PSII Inhibitors)

-

Objective: To determine the inhibitory effect of a uracil herbicide on the photochemical activity of isolated chloroplasts.

-

Materials: Fresh spinach leaves, ice-cold isolation buffer (e.g., sucrose, Tris-HCl, MgCl2), centrifuge, spectrophotometer, 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor, herbicide dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Procedure:

-

Chloroplast Isolation: Homogenize spinach leaves in ice-cold isolation buffer and filter the homogenate. Centrifuge the filtrate at low speed to pellet debris, then centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of isolation buffer.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer, DCPIP, and water.

-

Herbicide Addition: Add varying concentrations of the uracil herbicide to different cuvettes. Include a control with no herbicide.

-

Initiate Reaction: Add the isolated chloroplast suspension to each cuvette and mix.

-

Measurement: Immediately measure the initial absorbance of the reaction mixture at 600 nm. Expose the cuvettes to a light source.

-

Data Recording: Record the decrease in absorbance at 600 nm over time as the blue DCPIP is reduced by the electrons from water photolysis.

-

Data Analysis: Calculate the rate of the Hill reaction for each herbicide concentration. Determine the I50 value, which is the herbicide concentration that causes 50% inhibition of the Hill reaction.

-

Protocol 4.3.2: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

-

Objective: To measure the in vitro inhibition of PPO by a uracil herbicide.

-

Materials: Plant tissue (e.g., etiolated seedlings), extraction buffer, centrifuge, fluorometer or spectrophotometer, protoporphyrinogen IX (substrate), herbicide dissolved in a suitable solvent.

-

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in a suitable extraction buffer and centrifuge to obtain a crude enzyme extract containing PPO.

-

Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing buffer and the enzyme extract.

-

Herbicide Addition: Add varying concentrations of the uracil herbicide. Include a control without the herbicide.

-

Initiate Reaction: Add the substrate, protoporphyrinogen IX, to start the reaction.

-

Measurement: Monitor the increase in fluorescence (excitation ~400 nm, emission ~630 nm) or absorbance as protoporphyrinogen IX is oxidized to the fluorescent protoporphyrin IX.

-

Data Analysis: Calculate the rate of PPO activity for each herbicide concentration and determine the IC50 value, the concentration of herbicide required to inhibit 50% of the enzyme activity.[5][10]

-

Conclusion

Uracil-based herbicides have a rich history and continue to be a vital component of modern weed management strategies. Their evolution from solely targeting Photosystem II to include other mechanisms of action, such as PPO inhibition, demonstrates the ongoing innovation in herbicide science. A thorough understanding of their history, mechanisms of action, and the experimental protocols used to evaluate them is essential for the development of new, more effective, and sustainable weed control solutions. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working to address the challenges of global food production and security.

References

- 1. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Efficient and Practical Synthesis of Saflufenacil | Semantic Scholar [semanticscholar.org]

- 3. my.ucanr.edu [my.ucanr.edu]

- 4. researchgate.net [researchgate.net]

- 5. wsdot.wa.gov [wsdot.wa.gov]

- 6. solutionsstores.com [solutionsstores.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Saflufenacil (Ref: BAS 800H) [sitem.herts.ac.uk]

- 10. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. CN113185467A - Preparation method of saflufenacil - Google Patents [patents.google.com]

- 13. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 14. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromacil (B1667870), a substituted uracil (B121893) herbicide, and its more soluble lithium salt formulation, are broad-spectrum herbicides primarily utilized for non-selective weed and brush control in non-cropland areas. They are also employed for selective weed management in specific crops like citrus and pineapple. The herbicidal activity of bromacil stems from its potent inhibition of photosynthesis at the photosystem II (PSII) complex. This technical guide provides a comprehensive overview of the primary herbicidal applications of Bromacil, lithium salt, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data on application rates and toxicity are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through Graphviz diagrams to facilitate a deeper understanding of its biochemical interactions and analytical procedures.

Introduction

Bromacil is a systemic herbicide that is absorbed through the roots and translocated throughout the plant.[1] Its lithium salt formulation offers enhanced solubility, making it particularly effective for liquid applications.[2] The primary use of this compound is for long-term, non-selective control of a wide range of annual and perennial weeds and grasses in industrial sites, railroad rights-of-way, and other non-cropland areas.[3][4] It also has selective applications in agriculture, notably for weed control in established citrus and pineapple groves.[5][6] The herbicidal efficacy of bromacil is attributed to its ability to disrupt photosynthetic electron transport, a vital process for plant survival.[7]

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of bromacil is the inhibition of photosynthesis. Specifically, it interrupts the electron transport chain in photosystem II (PSII) by binding to the D1 protein.[8] This binding action blocks the transfer of electrons to plastoquinone, thereby halting the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and subsequent destruction of cell membranes, ultimately leading to plant death.[8]

Quantitative Data

Application Rates

The application rates of this compound vary depending on the target weed species, soil type, and intended duration of control. The following tables summarize recommended application rates for different uses.

Table 1: Application Rates for Non-Cropland Areas

| Weed Type | Application Rate (pounds of Bromacil 80DF per acre) | Notes |

| Annual Broadleaf Weeds and Grasses | 3 - 6 | Use lower rates for short-term control.[9] |

| Perennial Weeds and Grasses | 6 - 15 | Use higher rates for hard-to-control species and longer-term control.[3] |

| Brush Control (Broadcast Treatment) | 7 - 15 | Higher rates are recommended for soils with high organic matter.[3] |

| Retreatment | 2 - 6 | Apply when annual weeds and grasses reappear.[3] |

Table 2: Application Rates for Selective Weed Control in Citrus

| Tree Age | Weed Type | Application Rate (pounds of Bromacil 80 per acre per year) | Maximum Application per 6-month period (lbs/acre) |

| Up to 3 years | Annual Weeds | 8 | 6 |

| 3 or more years | Annual Weeds | 8 | Not specified |

| Not specified | Perennial Weeds | Two applications (Spring and Summer) | Not specified |

Note: In Texas, the maximum application rate for citrus is 3 pounds of Bromacil 80 per acre per year.[6]

Toxicological Data

The following table summarizes key toxicological data for Bromacil.

Table 3: Summary of Toxicological Endpoints for Bromacil

| Study Type | Species | Endpoint | Value |

| Acute Oral Toxicity | Rat | LD50 | 5200 mg/kg |

| Acute Dermal Toxicity | Rabbit | LD50 | >5000 mg/kg |

| 90-Day Oral Toxicity | Rat | NOAEL | Not specified in provided results |

| Carcinogenicity | Rat (male) | Increased incidence of thyroid tumors | Not specified in provided results |

| Carcinogenicity | Mouse (male) | Increased incidence of liver tumors | Not specified in provided results |

Experimental Protocols

Herbicide Efficacy Assessment (Post-Emergence Field Trial)